molecular formula C26H30N2O4S B10890908 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(benzylsulfonyl)piperazine

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(benzylsulfonyl)piperazine

Cat. No.: B10890908
M. Wt: 466.6 g/mol
InChI Key: QIBHWRCZQUOSTI-UHFFFAOYSA-N
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Description

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(benzylsulfonyl)piperazine is a complex organic compound with a molecular formula of C28H32N2O8S and a molecular weight of 556.63 g/mol This compound is characterized by its unique structure, which includes a piperazine ring substituted with benzyloxy, methoxybenzyl, and benzylsulfonyl groups

Preparation Methods

The synthesis of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(benzylsulfonyl)piperazine involves multiple steps, typically starting with the preparation of intermediate compounds. One common method involves the reaction of 1-(3-benzyloxy-4-methoxybenzyl)piperazine with benzylsulfonyl chloride under basic conditions to form the desired product . The reaction conditions often include the use of solvents like dichloromethane and bases such as triethylamine. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(benzylsulfonyl)piperazine undergoes various chemical reactions, including:

Scientific Research Applications

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(benzylsulfonyl)piperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(benzylsulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxy groups may facilitate binding to these targets, while the benzylsulfonyl group can modulate the compound’s activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(benzylsulfonyl)piperazine can be compared with similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C26H30N2O4S

Molecular Weight

466.6 g/mol

IUPAC Name

1-benzylsulfonyl-4-[(4-methoxy-3-phenylmethoxyphenyl)methyl]piperazine

InChI

InChI=1S/C26H30N2O4S/c1-31-25-13-12-24(18-26(25)32-20-22-8-4-2-5-9-22)19-27-14-16-28(17-15-27)33(29,30)21-23-10-6-3-7-11-23/h2-13,18H,14-17,19-21H2,1H3

InChI Key

QIBHWRCZQUOSTI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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